molecular formula C19H18Cl2N2O4 B040435 3-Bis((2-chloroethyl)amino)methyl-1,8-dihydroxy-9,10-anthraquinone CAS No. 111822-93-6

3-Bis((2-chloroethyl)amino)methyl-1,8-dihydroxy-9,10-anthraquinone

Cat. No.: B040435
CAS No.: 111822-93-6
M. Wt: 394.2 g/mol
InChI Key: MKWKDPBGQQMXRM-UHFFFAOYSA-N
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Description

3-Bis((2-chloroethyl)amino)methyl-1,8-dihydroxy-9,10-anthraquinone is a synthetic compound derived from the anthraquinone family. Anthraquinones are known for their diverse applications in various fields, including medicine, chemistry, and industry. This particular compound has garnered attention due to its potential therapeutic properties, especially in the field of oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bis((2-chloroethyl)amino)methyl-1,8-dihydroxy-9,10-anthraquinone typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the following mechanisms:

Comparison with Similar Compounds

Uniqueness: 3-Bis((2-chloroethyl)amino)methyl-1,8-dihydroxy-9,10-anthraquinone is unique due to its specific structural modifications, which enhance its DNA intercalation and topoisomerase inhibition properties. These modifications also contribute to its distinct pharmacokinetic and pharmacodynamic profiles, making it a promising candidate for further research and development .

Properties

IUPAC Name

3-[bis(2-chloroethyl)aminomethyl]-1,8-dihydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2NO4/c20-4-6-22(7-5-21)10-11-8-13-17(15(24)9-11)19(26)16-12(18(13)25)2-1-3-14(16)23/h1-3,8-9,23-24H,4-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEUYISZDDGVTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CN(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00920577
Record name 3-{[Bis(2-chloroethyl)amino]methyl}-1,8-dihydroxyanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111822-93-6
Record name 3-Bis((2-chloroethyl)amino)methyl-1,8-dihydroxy-9,10-anthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111822936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{[Bis(2-chloroethyl)amino]methyl}-1,8-dihydroxyanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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